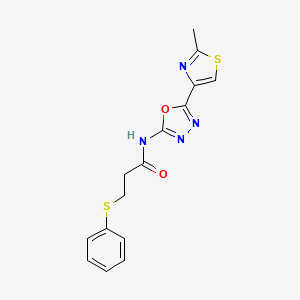
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazole, an oxadiazole, and a propanamide. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazole and oxadiazole) and a propanamide group indicates a high degree of structural complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and oxadiazole rings might influence its solubility, stability, and reactivity .科学的研究の応用
Antibacterial Activity
N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has been investigated for its antibacterial properties. Research shows that compounds with similar structures exhibit significant antibacterial activity against various bacteria strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Tumosienė et al., 2012), (Ates et al., 1997).
Antifungal and Antimicrobial Evaluation
The compound's derivatives have been synthesized and tested for their antifungal and antimicrobial efficacy. Studies have demonstrated promising results in this area, indicating the potential for these compounds in treating fungal and microbial infections (Sindhu et al., 2013), (Kamble et al., 2007).
Antiepileptic Properties
Research into the antiepileptic properties of related compounds has been conducted, showing that certain derivatives possess significant anticonvulsant activities, which could be valuable in the development of new antiepileptic drugs (Rajak et al., 2013), (Almasirad et al., 2007).
Anticancer Activity
Several studies have explored the potential anticancer activities of similar compounds, indicating their effectiveness against various cancer cell lines. This research suggests the compound's potential as a promising avenue for anticancer drug development (Ravinaik et al., 2021), (Formagio et al., 2008).
Insecticidal Activity
Research has also been conducted on the insecticidal activities of related compounds, with some demonstrating significant effectiveness against various insect species, which could have implications for pest control and agricultural applications (Qi et al., 2014).
Urease Inhibition
There is evidence that similar compounds can inhibit urease enzyme activity, which could have therapeutic implications, especially in conditions where urease inhibition is beneficial (Abbasi et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-10-16-12(9-23-10)14-18-19-15(21-14)17-13(20)7-8-22-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMHFXTJKBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

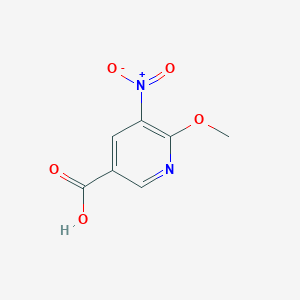
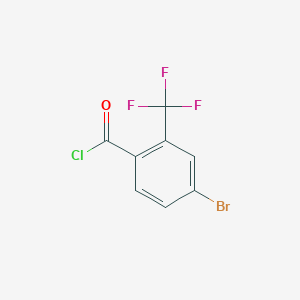
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)

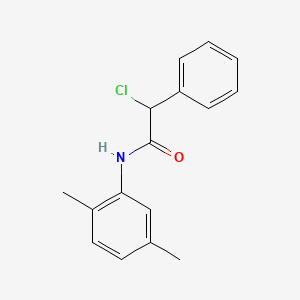
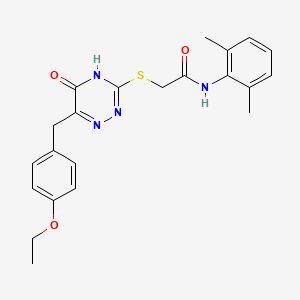
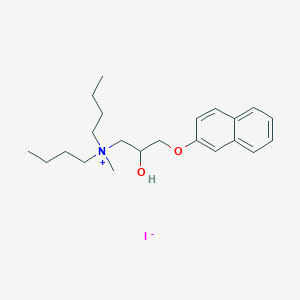
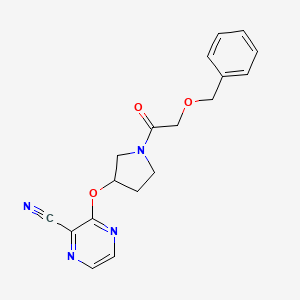
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
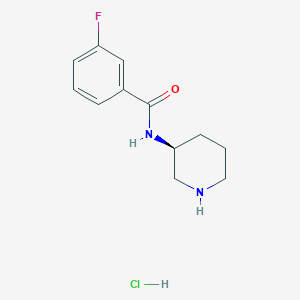
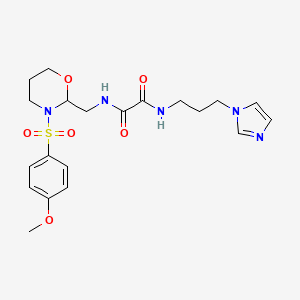
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)
